o-Toluidine, 4-(p-tolylazo)-

Description

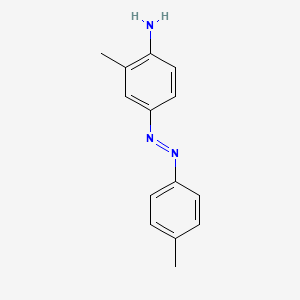

Structure

2D Structure

3D Structure

Properties

CAS No. |

2834-78-8 |

|---|---|

Molecular Formula |

C14H15N3 |

Molecular Weight |

225.29 g/mol |

IUPAC Name |

2-methyl-4-[(4-methylphenyl)diazenyl]aniline |

InChI |

InChI=1S/C14H15N3/c1-10-3-5-12(6-4-10)16-17-13-7-8-14(15)11(2)9-13/h3-9H,15H2,1-2H3 |

InChI Key |

UIXXDYWWVXRLMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N)C |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for O Toluidine, 4 P Tolylazo

Classical Diazotization and Azo Coupling Reactions for the Chemical Compound

The conventional and most widely employed method for synthesizing o-Toluidine (B26562), 4-(p-tolylazo)- is a two-step process involving diazotization followed by an azo coupling reaction. This method is a cornerstone in the production of many azo dyes due to its reliability and cost-effectiveness.

The synthesis commences with the diazotization of a primary aromatic amine, in this case, p-toluidine (B81030). This reaction is typically carried out in an acidic medium, where sodium nitrite is introduced to convert the amino group into a diazonium salt. The resulting diazonium salt is a highly reactive electrophile.

In the subsequent step, the diazonium salt is introduced to a coupling agent, which is o-toluidine. The aromatic ring of o-toluidine, activated by the amino group, acts as a nucleophile. The electrophilic diazonium ion then attacks the activated ring of the o-toluidine, leading to the formation of the azo compound, o-Toluidine, 4-(p-tolylazo)-. The azo group (-N=N-) links the two aromatic rings, forming a conjugated system that is characteristic of azo dyes.

The efficiency and yield of the synthesis of o-Toluidine, 4-(p-tolylazo)- are highly dependent on the careful control of several reaction parameters.

Temperature: The diazotization step is crucial and must be conducted at low temperatures, typically between 0-5 °C. This is because diazonium salts are unstable and can decompose at higher temperatures, which would lead to a lower yield of the desired product.

pH: The pH of the reaction medium is another critical factor. Diazotization is carried out in a strongly acidic medium to generate the necessary nitrous acid. However, the subsequent coupling reaction is typically performed in a mildly acidic to neutral environment (pH 4-4.5) to enhance the stability of the resulting dye.

The following table summarizes the optimized parameters for the synthesis of azo dyes, which are applicable to the synthesis of o-Toluidine, 4-(p-tolylazo)-.

| Parameter | Optimal Condition | Rationale |

| Temperature | 0-5 °C | Stabilizes the diazonium salt, preventing decomposition. |

| pH (Diazotization) | Strongly acidic | Facilitates the formation of nitrous acid. |

| pH (Coupling) | Mildly acidic to neutral (4-4.5) | Enhances the stability of the final azo dye. |

| Solvent | Aqueous media, Ethanol | Protic solvents like ethanol can stabilize diazonium ions through hydrogen bonding, promoting a more efficient reaction. |

In the classical synthesis of o-Toluidine, 4-(p-tolylazo)-, the use of catalysts is primarily centered on the acidic conditions required for the diazotization step. Strong inorganic acids, such as hydrochloric acid or sulfuric acid, are essential to facilitate the formation of nitrous acid from sodium nitrite.

More recently, solid acid catalysts like p-toluenesulfonic acid (p-TsA) have been explored as an alternative to strong inorganic acids. sid.ir The use of p-TsA offers a more environmentally friendly approach, as it is a solid catalyst that can be easily handled and separated from the reaction mixture. sid.ir This approach avoids the use of corrosive and hazardous strong acids, aligning with the principles of green chemistry. sid.ir

Modern Synthetic Approaches and Catalytic Routes

While classical methods remain prevalent, modern synthetic chemistry has introduced more advanced and sustainable approaches for the synthesis of azo compounds like o-Toluidine, 4-(p-tolylazo)-.

Green chemistry principles are increasingly being applied to the synthesis of azo dyes to minimize the environmental impact of these processes. One notable approach is the use of solvent-free or solid-state reactions. sid.ir For instance, the synthesis of azo dyes has been achieved by grinding the reactants—an aniline (B41778) derivative, a coupling agent, sodium nitrite, and a solid acid catalyst like p-TsA—in a mortar at low temperatures. sid.ir This method eliminates the need for toxic solvents and simplifies the work-up procedure. sid.ir

The use of heterogeneous catalysts, such as magnetite supported on nanocrystalline titanium silicalite-1 (M/NTS) zeolite, has also been investigated for the oxidation of p-toluidine to produce 4,4′-dimethylazobenzene. mdpi.com This approach offers several advantages, including good selectivity, low cost, reduced material wastage, and enhanced environmental friendliness. mdpi.com

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net This technique offers several advantages over conventional heating methods, including shorter reaction times, higher yields, and cleaner reactions with fewer side products. researchgate.netnih.gov The application of microwave irradiation to the synthesis of toluidine derivatives has been shown to reduce reaction times from several hours to just a few minutes, with measurable yields. researchgate.net

Sonochemical synthesis, which utilizes ultrasound to induce chemical reactions, is another modern approach that has been applied to the synthesis of nano-sized poly-o-toluidine. researchgate.net This method can lead to the formation of materials with unique properties and morphologies. researchgate.net

The following table provides a comparison of conventional and microwave-assisted synthesis for a toluidine derivative.

| Synthesis Method | Reaction Time | Yield | Environmental Impact |

| Conventional | 5-6 hours | Moderate | Higher (due to prolonged heating and potential for side reactions) |

| Microwave-Assisted | 5-10 minutes | 50-80% | Lower (reduced energy consumption and cleaner reaction) researchgate.net |

Photocatalysis represents a promising green approach for the synthesis and degradation of organic compounds. Research has shown that lanthanum-based nanocomposites can be used as photocatalysts for the degradation of ortho-toluidine blue under visible light. mdpi.com While this research focuses on degradation, the principles of photocatalysis could potentially be adapted for the synthesis of azo compounds.

Electrochemical methods also offer a clean and efficient way to synthesize organic molecules. The electrochemical polymerization of aniline and its derivatives is a well-established technique that could be applied to the synthesis of azo compounds. This method allows for precise control over the reaction conditions and can lead to the formation of high-purity products.

Derivatization of the Core Structure and Substituent Effects

The chemical reactivity of o-Toluidine, 4-(p-tolylazo)- is largely dictated by the functional groups on its aromatic rings: the amino (-NH2) and methyl (-CH3) groups. The amino group, in particular, is a prime site for derivatization, allowing for the extension of the molecule's conjugated system and the introduction of new functionalities.

The synthesis of novel analogues and homologs of o-Toluidine, 4-(p-tolylazo)- is primarily achieved by modifying the precursor molecules before the core diazotization-coupling reaction. The foundational structure is assembled through the diazotization of a primary aromatic amine, in this case, p-toluidine, followed by an azo coupling reaction with a suitable coupling partner, o-toluidine.

Strategies for creating a diverse library of analogues include:

Introducing Substituents on Precursors: By starting with substituted p-toluidine or o-toluidine derivatives, a wide array of functional groups can be incorporated into the final azo dye structure. For instance, using N-alkylated toluidines can produce N-substituted arylazoarylamines. This allows for the fine-tuning of the molecule's solubility, color, and electronic properties.

Varying the Coupling Component: While the target compound uses o-toluidine as the coupling partner, other activated aromatic compounds like different toluidine isomers, phenols, or naphthols can be used to create a broad range of structurally diverse azo compounds. wikipedia.org For example, coupling diazotized p-toluidine with thiophene derivatives leads to the synthesis of p-tolylazo derivatives of thienopyrimidinone.

Post-Synthesis Modification: Although less common for generating simple analogues, functional groups on the synthesized azo dye can be chemically modified. However, modifying the precursors is generally a more direct and controlled method.

These synthetic strategies enable the creation of a wide library of azo compounds with tailored functionalities, extending their application beyond traditional dyes into functional materials and biologically active molecules.

A significant area of research involves the functionalization of the primary amino group of o-Toluidine, 4-(p-tolylazo)- to create Schiff bases (azomethines). These compounds are synthesized through the condensation reaction between the amine and an aldehyde or ketone. chemmethod.comfrontiersin.org This reaction converts the amino group into an imine (-N=CH-) group, which can significantly enhance the molecule's coordination capabilities.

Azo-Schiff base derivatives are of particular interest as ligands for metal ion uptake and sensing. core.ac.ukscirp.org The combination of the azo group and the azomethine group creates a polydentate ligand capable of forming stable complexes with various metal ions, such as Cu(II), Ni(II), Co(II), and Zn(II). frontiersin.orgcore.ac.ukroyalliteglobal.com The coordination often occurs through the nitrogen atoms of both the azo and azomethine groups, and potentially other donor atoms if present on the aldehyde used for synthesis (e.g., a hydroxyl group from salicylaldehyde). royalliteglobal.com

The synthesis of a Schiff base from an o-toluidine derivative and 3-nitrobenzaldehyde has been reported, yielding a compound effective for the removal of Zn(II), Co(II), and Cu(II) from aqueous solutions. frontiersin.org The resulting ligand acts as a sorbent, with its efficiency being dependent on factors like pH and metal ion concentration. frontiersin.org Similarly, Schiff bases derived from p-toluidine and salicylaldehyde have been successfully used for the fluorescent detection of metal ions like Al³⁺. chemistryjournal.netresearchgate.net Upon complexation, the electronic and photophysical properties of the ligand change, leading to a detectable signal, such as a color change (colorimetric sensing) or a change in fluorescence intensity ("turn-off" quenching). mdpi.commdpi.com

| Amine Precursor | Aldehyde/Ketone Precursor | Resulting Schiff Base Type | Target Metal Ions | Application | Reference |

|---|---|---|---|---|---|

| o-Toluidine | 3-Nitrobenzaldehyde | Azo-Schiff Base Ligand | Zn(II), Co(II), Cu(II) | Sorbent for metal ion removal from water and soil | frontiersin.org |

| p-Toluidine | Salicylaldehyde | Salicylidene-p-toluidine | Al³⁺ | Fluorescence-based metal ion sensing | chemistryjournal.netresearchgate.net |

| Azo-dye with amino group | Various aldehydes | Azo-azomethine dye | Cu(II), Ni(II), Co(II) | Formation of stable metal complexes | core.ac.uk |

Yield Optimization and Reaction Pathway Analysis

The synthesis of o-Toluidine, 4-(p-tolylazo)- via diazotization and azo coupling is a well-established process, but its efficiency can be influenced by several reaction parameters. Yield optimization focuses on controlling these parameters to maximize the formation of the desired product while minimizing side reactions.

The reaction proceeds via a two-step mechanism:

Diazotization: p-Toluidine is converted into a p-tolyldiazonium salt using nitrous acid (HONO), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl). This reaction must be carried out at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing.

Azo Coupling: The electrophilic diazonium salt then attacks the electron-rich aromatic ring of the coupling agent, o-toluidine. wikipedia.orgorganic-chemistry.org This is an electrophilic aromatic substitution reaction. wikipedia.org The substitution typically occurs at the para-position relative to the activating amino group. organic-chemistry.org

Key parameters for optimizing the yield include:

pH: The pH of the reaction medium is crucial. The coupling reaction must be carried out in a mildly acidic or neutral solution. organic-chemistry.org If the pH is too low (highly acidic), the concentration of the phenoxide ion (in phenol (B47542) coupling) is too low, and the rate of reaction is slow. If the pH is too high (alkaline), the diazonium salt can be converted into unreactive diazotate species.

Temperature: As mentioned, diazotization requires low temperatures to ensure the stability of the diazonium salt. The coupling reaction is also typically performed at low temperatures to control the reaction rate and prevent decomposition.

Solvent: While aqueous media are common, the choice of solvent can influence reaction efficiency. Protic solvents like ethanol can stabilize the diazonium ions through hydrogen bonding, leading to improved yields and a more efficient electrophilic substitution.

Catalysis: Modern synthetic approaches have explored catalysts to improve efficiency. For instance, p-toluenesulfonic acid has been used as a solid acid catalyst for diazotization and coupling reactions performed by grinding, which avoids the use of strong inorganic acids and toxic solvents. icrc.ac.ir

Recent advancements in chemical engineering have demonstrated that using microreactors can significantly enhance reaction yields and control. researchgate.net The large surface-area-to-volume ratio in microreactors improves heat and mass transfer, allowing for precise temperature control and efficient mixing, which leads to higher conversion rates in shorter reaction times. researchgate.net

| Parameter | Condition | Effect on Reaction | Reference |

|---|---|---|---|

| pH | Too Low (Highly Acidic) | Slows or prevents the coupling reaction. | organic-chemistry.org |

| Too High (Alkaline) | Converts diazonium salt to unreactive species, reducing yield. | ||

| Temperature | High (> 5 °C) | Causes decomposition of the unstable diazonium salt, lowering yield. | |

| Solvent | Aqueous Media | Standard, but may not be optimal for all substrates. | |

| Protic Solvents (e.g., Ethanol) | Can stabilize diazonium ions, potentially increasing yield. |

Mechanistic Investigations of Chemical Transformations Involving O Toluidine, 4 P Tolylazo

Photochemical Degradation Pathways and Reaction Intermediates

The photochemical degradation of azo dyes, such as o-Toluidine (B26562), 4-(p-tolylazo)-, is a complex process initiated by the absorption of light, which can lead to the breakdown of the dye molecule through various pathways. These pathways often involve highly reactive transient species that attack the chromophoric azo bond (-N=N-), leading to decolorization and further degradation of the aromatic rings.

Role of Reactive Oxygen Species in Photodegradation

Reactive oxygen species (ROS) play a crucial role in the photodegradation of many organic pollutants, including azo dyes. The generation of ROS is often initiated by the absorption of photons by the dye molecule itself or by a photosensitizer present in the solution. This leads to the formation of excited states that can transfer energy to molecular oxygen, generating singlet oxygen (¹O₂), or participate in electron transfer reactions to produce superoxide (B77818) radicals (O₂•⁻). These primary ROS can then lead to the formation of other highly reactive species, such as hydroxyl radicals (•OH).

Hydroxyl radicals are powerful, non-selective oxidizing agents that can attack the azo dye molecule at various sites. mdpi.com They can abstract hydrogen atoms or add to the aromatic rings and the azo bridge, initiating a cascade of reactions that ultimately leads to the cleavage of the azo bond and the degradation of the aromatic intermediates. nih.gov The azo bond is a primary target due to its electron-rich nature, making it susceptible to electrophilic attack by hydroxyl radicals. nih.gov

Singlet oxygen can also contribute to the degradation process, although its role can be substrate-dependent. It can react with the azo dye through various mechanisms, including ene-reactions and [2+2] or [4+2] cycloadditions, leading to the formation of unstable intermediates that decompose to smaller molecules.

The specific roles and contributions of different ROS in the photodegradation of o-Toluidine, 4-(p-tolylazo)- have not been extensively detailed in the available literature. However, based on studies of other azo dyes, it is highly probable that both hydroxyl radicals and singlet oxygen are involved in its photochemical degradation pathways.

Kinetics and Quantum Yields of Photochemical Processes

The kinetics of photochemical degradation of azo dyes are often studied to understand the rate at which the dye is removed from a solution under specific irradiation conditions. These studies typically follow the disappearance of the dye concentration over time and can often be described by pseudo-first-order kinetics, especially when the concentration of one reactant (like the ROS) is maintained in large excess. mdpi.com

The quantum yield (Φ) is a critical parameter in photochemistry that quantifies the efficiency of a photochemical process. It is defined as the number of molecules undergoing a specific event (e.g., degradation of the dye molecule) divided by the number of photons absorbed by the system at a specific wavelength. The determination of quantum yields is essential for comparing the photochemical reactivity of different compounds and for modeling their environmental fate.

Chemical Oxidation and Reduction Mechanisms

The azo linkage in o-Toluidine, 4-(p-tolylazo)- is susceptible to both oxidative and reductive cleavage, leading to the formation of various transformation products.

Oxidative Cleavage of the Azo Linkage

Oxidative cleavage of the azo bond in azo dyes can be achieved using various chemical oxidants. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can effectively decolorize azo dye solutions. nih.gov The oxidation process often involves the attack of the oxidant on the -N=N- double bond, leading to its cleavage and the formation of nitrogen gas and various aromatic compounds. The reaction with permanganate is influenced by pH, with acidic conditions generally favoring the oxidation process. nih.govresearchgate.net The degradation efficiency increases with the amount of permanganate used, although complete mineralization of the dye may not always be achieved. nih.gov

The reaction between permanganate and azo dyes can exhibit complex stoichiometry. nih.gov The initial attack of the oxidant can lead to the formation of intermediate species, which are then further oxidized. The aromatic rings of the dye molecule can also be oxidized, leading to the formation of smaller organic acids and eventually carbon dioxide and water if the oxidation is complete.

While specific studies on the permanganate oxidation of o-Toluidine, 4-(p-tolylazo)- are scarce, the general mechanism for azo dye oxidation suggests that the primary products would be derived from the two constituent aromatic amines, o-toluidine and p-toluidine (B81030), along with their further oxidation products.

Reductive Transformation Products and Byproducts

Under anaerobic conditions, the azo bond of o-Toluidine, 4-(p-tolylazo)- can be reductively cleaved. researchgate.net This process is a common transformation pathway for azo dyes in various environments, including sediments and wastewater treatment systems. researchgate.netwur.nl The reductive cleavage of the azo linkage results in the formation of the corresponding aromatic amines. In the case of o-Toluidine, 4-(p-tolylazo)-, this would yield o-toluidine and p-toluidine.

The reduction of azo dyes can be mediated by a variety of microorganisms under anaerobic conditions. researchgate.net This biological reduction is often a non-specific process where the azo dye acts as an electron acceptor. nih.gov The resulting aromatic amines are generally colorless but can be more toxic than the parent dye molecule. researchgate.net These amines can persist in the environment, especially under anaerobic conditions.

Chemical reducing agents can also achieve the reductive cleavage of the azo bond. However, the focus of many studies has been on the biological reduction due to its environmental relevance. The primary transformation products, o-toluidine and p-toluidine, are known aromatic amines that can undergo further degradation, particularly under aerobic conditions. nih.govnih.gov

Biodegradation Mechanisms and Microbial Transformation Pathways

The biodegradation of azo dyes like o-Toluidine, 4-(p-tolylazo)- is a critical process for their removal from the environment. This process can occur under both anaerobic and aerobic conditions and often involves a variety of microorganisms and enzymatic systems.

Under anaerobic conditions, the initial and most significant step in the biodegradation of azo dyes is the reductive cleavage of the azo bond. researchgate.netresearchgate.net This reaction is catalyzed by azoreductases, a group of enzymes produced by a wide range of bacteria. nih.govtandfonline.com Azoreductases transfer electrons from electron donors like NADH or NADPH to the azo dye, which acts as the terminal electron acceptor, resulting in the breaking of the -N=N- bond. nih.gov This process leads to the decolorization of the dye and the formation of the constituent aromatic amines. For o-Toluidine, 4-(p-tolylazo)-, this would result in the formation of o-toluidine and p-toluidine. researchgate.net

These resulting aromatic amines are often more mobile and can be more toxic than the original dye. tandfonline.com Their subsequent degradation is crucial for the complete detoxification of the pollutant. The biodegradation of aromatic amines like o-toluidine and p-toluidine generally proceeds under aerobic conditions. nih.govnih.govresearchgate.net Aerobic bacteria can utilize these amines as a source of carbon and nitrogen. nih.govnih.gov The degradation pathways typically involve initial enzymatic attacks on the aromatic ring, often through hydroxylation, followed by ring cleavage and further metabolism into central metabolic intermediates. nih.govresearchgate.net

For instance, the anaerobic degradation of p-toluidine by the sulfate-reducing bacterium Desulfobacula toluolica has been studied, where it is transformed into p-aminophenylacetic acid and phenylacetic acid as dead-end products. researchgate.netresearchgate.net The complete mineralization of azo dyes often requires a sequential anaerobic-aerobic treatment process. tandfonline.com The initial anaerobic stage achieves decolorization through reductive cleavage of the azo bond, and the subsequent aerobic stage facilitates the degradation of the resulting aromatic amines. tandfonline.com

The specific microbial consortia and enzymatic pathways involved in the complete mineralization of o-Toluidine, 4-(p-tolylazo)- have not been fully elucidated. However, the general principles of azo dye and aromatic amine biodegradation provide a framework for understanding its likely transformation in the environment.

Enzymatic Breakdown of the Azo Chromophore

The enzymatic breakdown of azo dyes, such as o-Toluidine, 4-(p-tolylazo)-, primarily involves the reductive cleavage of the azo bond (-N=N-). This biotransformation is catalyzed by a class of enzymes known as azoreductases. nih.gov These enzymes are found in a wide variety of microorganisms, including bacteria and fungi, and play a crucial role in the decolorization of azo dyes. nih.govnih.gov The process converts the colored azo compound into colorless, and potentially carcinogenic, aromatic amines. nih.govresearchgate.net

The general mechanism of enzymatic azo reduction is dependent on the presence of reducing equivalents, typically NAD(P)H. nih.gov Azoreductases transfer electrons from NAD(P)H to the azo bond, leading to its cleavage. nih.gov This reduction process is often inhibited by the presence of oxygen, as oxygen can compete for the reduced redox mediators. researchgate.net Consequently, the anaerobic degradation of azo dyes is considered an effective method for decolorization. nih.gov

Two main classes of bacterial azoreductases have been identified:

Monomeric flavin-free enzymes : These contain a putative NAD(P)H binding motif at their N-termini. nih.gov

Polymeric flavin-dependent enzymes : These require a non-covalently bound flavin prosthetic group (like FMN) for their catalytic function. nih.gov

The efficiency of the enzymatic reduction is influenced by the chemical structure of the azo dye. The presence of electron-withdrawing groups near the azo linkage can facilitate the reduction process by decreasing the electron density around the -N=N- bond. nih.gov Laccases and other peroxidases, found in white-rot fungi, offer an alternative, oxidative degradation pathway. These enzymes utilize a non-specific free-radical mechanism to form phenolic compounds, which avoids the production of toxic aromatic amines. researchgate.net

Table 1: Key Enzymes in Azo Dye Degradation

| Enzyme Class | Cofactor/Prosthetic Group | Typical Organism | Degradation Mechanism |

|---|---|---|---|

| Azoreductase | NAD(P)H, Flavin | Bacteria | Reductive cleavage of the azo bond |

| Laccase | Copper | White-rot fungi | Oxidative cleavage via free radicals |

| Lignin Peroxidase | Heme | White-rot fungi | Oxidative cleavage |

Metabolic Pathways in Specific Microorganisms

The metabolic fate of o-Toluidine, 4-(p-tolylazo)- and its constituent amines has been investigated in various microorganisms. The initial step is the azoreductase-catalyzed cleavage of the azo bond, yielding o-toluidine and p-toluidine. wikipedia.org Subsequent degradation of these aromatic amines varies depending on the microorganism and the environmental conditions (aerobic vs. anaerobic).

Under anaerobic conditions, the sulfate-reducing bacterium Desulfobacula toluolica has been shown to cometabolically degrade p-toluidine when using toluene (B28343) as its primary carbon and energy source. researchgate.netresearchgate.net The proposed degradation pathway for p-toluidine in this organism involves the carboxylation of the methyl group, a novel activation step for this class of compounds. This leads to the formation of p-aminophenylacetic acid and subsequently phenylacetic acid as dead-end products. researchgate.net

In a different example, the salt-tolerant Halomonas strain IP8 was found to degrade Toluidine Red, an oil-soluble azo dye, under alkaline and static (anaerobic) conditions. researchgate.net The degradation process was confirmed through HPLC and GC-MS analysis, which identified 1-diazo-2-naphthol as a metabolite, indicating the breakdown of the original dye structure. researchgate.net The optimal conditions for decolorization by this strain were found to be a pH of 9.5 and a temperature of 35°C. researchgate.net

Aerobic degradation of the resulting aromatic amines is necessary for complete mineralization. nih.gov This subsequent breakdown often involves enzymes like polyphenol oxidases (PPOs). For instance, PPOs extracted from Solanum tuberosum (potato) have demonstrated the ability to decolorize and degrade Toluidine Blue-O, achieving up to 70.84% decolorization within 90 minutes. frontiersin.org

Table 2: Microbial Degradation of o-Toluidine, 4-(p-tolylazo)- Components or Analogs

| Microorganism | Compound Studied | Condition | Key Metabolites/Products |

|---|---|---|---|

| Desulfobacula toluolica | p-Toluidine | Anaerobic | p-aminophenylacetic acid, phenylacetic acid researchgate.net |

| Halomonas strain IP8 | Toluidine Red | Anaerobic (Static) | 1-diazo 2-naphtol researchgate.net |

| Solanum tuberosum (PPO enzyme) | Toluidine Blue-O | Aerobic | Degraded, decolorized products frontiersin.org |

Thermal Decomposition Mechanisms and Product Analysis

The thermal stability and decomposition of azo dyes are critical for understanding their persistence and transformation under high-temperature conditions. Thermal analysis of a structurally related azo dye, 4-(4-chlorobenzyloxy)-3-methylphenyldiazene, was performed in a dynamic air atmosphere using thermogravimetry (TG), derivative thermogravimetry (DTG), differential thermal analysis (DTA), and differential scanning calorimetry (DSC). researchgate.net

The study revealed a multi-step decomposition process. researchgate.net The kinetic parameters for the decomposition steps, such as activation energy and the pre-exponential factor, were evaluated using multi-heating rate methods. researchgate.net Such analyses indicate that the decomposition of these azo compounds is a complex process. The initial steps likely involve the cleavage of the weakest bonds in the molecule. For o-Toluidine, 4-(p-tolylazo)-, this would be the C-N and N=N bonds of the azo group.

The decomposition pathway is expected to proceed via the formation of radical intermediates. The cleavage of the azo bond would generate aryl radicals. These highly reactive species can then undergo a variety of subsequent reactions, including:

Hydrogen abstraction from other molecules.

Recombination to form new, more complex aromatic compounds.

Oxidation in the presence of air, leading to the formation of phenols, quinones, and eventually, oxides of carbon and nitrogen as final combustion products.

Analysis of the decomposition products for similar compounds often reveals the formation of the constituent aromatic amines (o-toluidine and p-toluidine in this case) and other nitrogen-containing aromatic compounds.

Acid-Base and Solvatochromic Effects on Molecular Structure and Reactivity

The molecular structure and reactivity of o-Toluidine, 4-(p-tolylazo)- are significantly influenced by the surrounding environment, specifically its pH and solvent polarity. These effects are manifested as changes in its electronic absorption spectra, a phenomenon known as solvatochromism. nih.gov

Acid-Base Effects: The toluidine moieties contain amino groups (-NH2), which are weakly basic. wikipedia.org In acidic solutions, these amino groups can be protonated to form ammonium (B1175870) salts (-NH3+). This protonation alters the electronic properties of the entire molecule. Protonation of the amino groups increases their electron-withdrawing nature, which affects the charge distribution across the conjugated system, including the azo bridge. This can lead to a significant shift in the wavelength of maximum absorption (λmax) in the UV-visible spectrum. The azo group itself can also be protonated at one of the nitrogen atoms in strongly acidic media, forming an azonium cation, which further modifies the electronic structure and color of the compound.

Solvatochromic Effects: Solvatochromism describes the change in a substance's color (and its UV-visible absorption spectrum) when dissolved in different solvents. nih.gov Azo dyes, with their extended π-electron systems featuring electron-donating (amino, methyl) and electron-accepting (azo) groups, are excellent probes for solvatochromism. nih.gov The position of the absorption bands is sensitive to solvent polarity, dielectric constant, and refractive index. nih.gov

The electronic transitions in o-Toluidine, 4-(p-tolylazo)- involve intramolecular charge transfer (ICT). The stability of the ground and excited states of the dye molecule can be differentially affected by the solvent.

In polar solvents , the excited state, which is typically more polar than the ground state, is stabilized to a greater extent. This leads to a smaller energy gap between the ground and excited states and results in a bathochromic shift (a shift to longer wavelengths, i.e., red-shift) of the absorption band.

In non-polar solvents , the opposite effect may be observed, leading to a hypsochromic shift (a shift to shorter wavelengths, i.e., blue-shift).

These spectral shifts provide valuable information about the solute-solvent interactions occurring in the solvation shell of the dye molecule. nih.gov

Table 3: Summary of Environmental Effects

| Effect | Condition | Molecular Change | Observed Result |

|---|---|---|---|

| Acid-Base | Low pH (Acidic) | Protonation of -NH2 groups and/or azo nitrogens | Shift in UV-Vis absorption spectrum (color change) |

| Solvatochromism | Change in solvent polarity | Differential stabilization of ground and excited states | Shift in UV-Vis absorption spectrum (bathochromic or hypsochromic) nih.gov |

Advanced Theoretical and Computational Studies on O Toluidine, 4 P Tolylazo

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, linking its electronic structure to its chemical behavior.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and geometry of molecules. For a molecule like o-Toluidine (B26562), 4-(p-tolylazo)-, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine its most stable three-dimensional conformation. researchgate.net These calculations yield optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric properties.

Table 1: Representative Geometric Parameters for Azo Dyes Calculated via DFT Note: This table presents typical data from DFT studies on related azo compounds to illustrate expected values for o-Toluidine, 4-(p-tolylazo)-.

| Parameter | Typical Value (Å) | Typical Value (°) |

|---|---|---|

| N=N Bond Length | 1.25 - 1.28 | |

| C-N (Azo) Bond Length | 1.41 - 1.44 | |

| C-N-N Bond Angle | 112 - 115 | |

| C-N=N-C Dihedral Angle | ~180 (trans) |

Frontier Molecular Orbital (FMO) theory is essential for describing the chemical reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the molecule's kinetic stability and optical properties.

For o-Toluidine, 4-(p-tolylazo)-, the HOMO is expected to be delocalized across the entire π-system, with significant contributions from the amino group and the azo bridge, which act as electron-donating centers. The LUMO is also anticipated to be distributed over the π-system, particularly concentrated around the electron-accepting azo group. The presence of methyl and amino groups generally raises the HOMO energy level and can affect the LUMO level, typically leading to a smaller HOMO-LUMO gap compared to unsubstituted azobenzene (B91143). chemmethod.com A smaller energy gap suggests higher chemical reactivity and a red-shift (bathochromic shift) in the molecule's light absorption spectrum. researchgate.net

Table 2: Representative Frontier Orbital Energies for Amino- and Methyl-Substituted Azo Dyes Note: This table provides illustrative data based on calculations of similar azo dyes.

| Parameter | Typical Value (eV) |

|---|---|

| HOMO Energy (E_HOMO) | -5.5 to -6.5 |

| LUMO Energy (E_LUMO) | -2.0 to -3.0 |

| Energy Gap (ΔE) | 2.9 to 3.5 |

Computational Modeling of Reaction Mechanisms and Transition States

A crucial aspect of the toxicology of azo dyes is their metabolic activation. The primary metabolic pathway is the reductive cleavage of the azo bond (-N=N-), which breaks the molecule into two aromatic amines. bohrium.com In the case of o-Toluidine, 4-(p-tolylazo)-, this reaction would yield o-toluidine and p-toluidine (B81030). Computational modeling can elucidate the mechanism of this bioreduction, which is often catalyzed by azoreductase enzymes found in liver or gut bacteria. nih.govsemanticscholar.org

By modeling the interaction of the dye with the active site of an azoreductase enzyme, researchers can identify the key steps of the reaction. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate. Calculating the activation energy (the energy difference between the reactants and the TS) provides insight into the reaction rate. Such studies on related azo compounds have shown that the reaction typically proceeds through a multi-step process involving electron and proton transfers, leading to the breaking of the N=N bond. plos.org

Molecular Dynamics Simulations of Conformational Dynamics

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment (e.g., a solvent or a biological membrane). A hallmark of azobenzene-containing molecules is their ability to undergo photoisomerization, switching between the more stable trans form and a less stable cis form upon irradiation with light of a specific wavelength. mdpi.com

MD simulations can model this dynamic process. nih.gov By using specialized force fields or reactive potentials, it is possible to simulate the isomerization event and observe the subsequent conformational relaxation of the molecule and its surroundings. rsc.orgresearchgate.net For o-Toluidine, 4-(p-tolylazo)-, MD simulations could be used to understand how the methyl and amino substituents affect the stability of the cis and trans isomers and the kinetics of the isomerization process, which is critical for applications in materials science like molecular switches.

Prediction of Spectroscopic Signatures and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is the premier computational method for predicting the electronic absorption spectra (e.g., UV-Visible spectra) of molecules. nih.gov Azo dyes are colored because they absorb light in the visible region of the electromagnetic spectrum. TD-DFT calculations can predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths (a measure of absorption intensity). africaresearchconnects.com

For o-Toluidine, 4-(p-tolylazo)-, the color arises from electronic transitions between molecular orbitals. TD-DFT studies on similar dyes reveal two main types of transitions: a lower-energy n→π* transition, which is often weak, and a higher-energy, intense π→π* transition. nih.gov The π→π* transition, typically involving the HOMO-to-LUMO excitation, is largely responsible for the strong color of these compounds. Calculations can predict how the solvent environment affects the absorption spectrum, a phenomenon known as solvatochromism. researchgate.net

Table 3: Typical Electronic Transitions for Azo Dyes Predicted by TD-DFT Note: This table shows representative data for aminoazobenzene-type dyes.

| Transition Type | Typical Predicted λ_max (nm) | Key Orbitals Involved |

|---|---|---|

| π → π | 400 - 480 | HOMO → LUMO |

| n → π | > 450 | Lone pair on N → LUMO |

Quantitative Structure-Activity Relationships (QSAR) for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity or toxicity. dergipark.org.tr Many aminoazo dyes, including o-Toluidine, 4-(p-tolylazo)-, are known or suspected carcinogens. Their carcinogenicity is linked to the aromatic amines produced upon metabolic reduction of the azo bond. nih.gov

QSAR studies on aminoazobenzene derivatives have been developed to predict their mutagenicity and carcinogenicity. nih.govbohrium.com These models use molecular descriptors—numerical values that encode chemical information—to build a mathematical equation that predicts activity. Descriptors can include electronic properties (like HOMO/LUMO energies), steric parameters, and hydrophobicity. By analyzing which descriptors are most important in the QSAR model, mechanistic insights can be gained. For example, QSAR models for azo dye carcinogenicity often highlight the importance of metabolic activation, suggesting that the properties of the resulting amines are key drivers of toxicity. researchgate.net

Sophisticated Analytical Methodologies for Detection, Quantification, and Structural Elucidation of O Toluidine, 4 P Tolylazo

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating o-Toluidine (B26562), 4-(p-tolylazo)- from complex matrices and quantifying its concentration. Techniques like HPLC and GC-MS offer the high resolution and sensitivity required for these tasks.

High-Performance Liquid Chromatography (HPLC) with Specialized Detectors

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of azo dyes due to its suitability for separating non-volatile and thermally sensitive compounds. oup.comnih.gov For o-Toluidine, 4-(p-tolylazo)-, reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. researchgate.net

The retention and separation of the compound and its isomers are influenced by mobile phase composition, pH, and buffer concentration. helixchrom.com Specialized detectors are crucial for both detection and quantification. UV-Visible spectrophotometric detectors are particularly effective, as the chromophoric azo group (-N=N-) in the molecule absorbs light in the visible region, allowing for sensitive detection. oup.comchromatographyonline.com Diode Array Detectors (DAD) or dual-wavelength UV/visible detectors can provide spectral information, enhancing peak identification and purity assessment. nih.gov The selection of an appropriate wavelength, corresponding to the absorbance maximum of the dye, is critical for achieving low detection limits. For quantitative analysis, calibration curves are generated using standards of known concentrations to ensure accuracy and reproducibility, with methods often demonstrating relative standard deviations from 1% to 5%. nih.govwaters.com

Table 1: Exemplary HPLC System Parameters for Azo Dye Analysis

| Parameter | Condition | Rationale |

| Column | Reversed-phase C18, 250 x 4.6 mm, 5 µm | Provides effective separation of hydrophobic azo dyes. researchgate.net |

| Mobile Phase | Acetonitrile:Water:Phosphate Buffer Gradient | Balances polarity to elute components with varying hydrophobicities. researchgate.net |

| Detector | UV-Visible or Diode Array Detector (DAD) | Detects the chromophoric azo group with high sensitivity. oup.comchromatographyonline.com |

| Wavelength | Set at λmax of the compound (e.g., ~400-550 nm) | Maximizes signal-to-noise ratio for quantification. nih.gov |

| Flow Rate | 0.5 - 1.0 mL/min | Typical flow rate for analytical separations, ensuring good resolution. researchgate.net |

| Injection Volume | 10 - 20 µL | Standard volume for analytical HPLC. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

While o-Toluidine, 4-(p-tolylazo)- itself is not sufficiently volatile for direct GC analysis without derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for identifying volatile byproducts that may arise from its synthesis or degradation. osha.govshimadzu.com Azo dyes can undergo reductive cleavage of the azo bond (-N=N-) to form aromatic amines. nih.govmdpi.com In the case of this specific dye, such cleavage would yield o-toluidine and p-toluidine (B81030).

These aromatic amines are volatile and amenable to GC analysis. osha.govgcms.cz The process typically involves extracting the amines from a sample, followed by direct injection or derivatization to improve chromatographic behavior and detection sensitivity. osha.gov The gas chromatograph separates the volatile compounds, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound that acts as a chemical fingerprint, allowing for unambiguous identification. nist.gov This technique is crucial for regulatory testing, where the presence of specific aromatic amines derived from azo colorants is restricted. gcms.cz

Spectroscopic Approaches for Structural Confirmation and Electronic Characterization

Spectroscopic techniques provide detailed information about the molecular structure, bonding, and electronic properties of o-Toluidine, 4-(p-tolylazo)-. These methods are complementary to chromatographic techniques and are essential for unequivocal structural elucidation.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in the molecule. researchgate.net The infrared spectrum of o-Toluidine, 4-(p-tolylazo)- exhibits characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

Key vibrational modes include:

N=N Stretching: The azo group, central to the molecule's structure and color, displays a characteristic stretching vibration. This peak is often observed in the 1400-1500 cm⁻¹ region in FTIR spectra. scienceworldjournal.org Its intensity can vary, but its presence is a key indicator of the azo linkage.

C-N Stretching: Vibrations associated with the C-N bonds linking the aromatic rings to the azo group and the amino group are typically found in the 1380-1049 cm⁻¹ range. scienceworldjournal.org

N-H Stretching: The primary amine (-NH₂) group shows characteristic stretching vibrations, usually appearing as one or two bands in the 3300-3500 cm⁻¹ region. researchgate.net

Aromatic C-H and C=C Stretching: The benzene (B151609) rings exhibit multiple bands corresponding to C-H stretching (above 3000 cm⁻¹) and C=C ring stretching (in the 1450-1600 cm⁻¹ region). researchgate.netacs.org

C-H Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can help confirm the substitution patterns on the aromatic rings. researchgate.net

Raman spectroscopy provides complementary information, particularly for the symmetric N=N stretching vibration, which is often strong in the Raman spectrum due to the change in polarizability during the vibration. researchgate.netslideshare.net

Table 2: Characteristic FTIR Absorption Bands for o-Toluidine, 4-(p-tolylazo)-

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Amino (N-H) | Stretching | 3300 - 3500 researchgate.net |

| Aromatic C-H | Stretching | > 3000 researchgate.net |

| Aromatic C=C | Ring Stretching | 1450 - 1600 acs.org |

| Azo (N=N) | Stretching | 1400 - 1500 scienceworldjournal.org |

| Aryl C-N | Stretching | 1380 - 1049 scienceworldjournal.org |

| C-H | Out-of-plane Bending | 700 - 900 researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Labeling Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR are used to map the carbon-hydrogen framework of o-Toluidine, 4-(p-tolylazo)-.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this molecule, distinct signals would be expected for:

The protons of the two different methyl (-CH₃) groups. chemicalbook.comchemicalbook.com

The protons of the amino (-NH₂) group, which often appears as a broad singlet. rsc.orgrsc.org

The aromatic protons on the two substituted benzene rings. The coupling patterns (splitting) of these signals provide critical information about the substitution pattern (ortho, meta, para) on each ring. rsc.orgchegg.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. Signals are observed for the methyl carbons, as well as for the individual carbons of the aromatic rings. The chemical shifts of the aromatic carbons are sensitive to the attached functional groups (-NH₂, -CH₃, -N=N-), aiding in the assignment of each carbon atom in the structure. rsc.orgrsc.org

Isotopic labeling studies, where specific atoms are replaced with their isotopes (e.g., ¹⁵N), can be used in conjunction with NMR to definitively assign signals and to study reaction mechanisms or metabolic pathways involving the dye.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The technique involves ionizing the molecule and then analyzing the mass-to-charge ratio of the resulting molecular ion and its fragment ions.

When subjected to techniques like Electron Ionization (EI), the molecular ion of o-Toluidine, 4-(p-tolylazo)- will undergo characteristic fragmentation. Analysis of these fragmentation pathways helps to confirm the structure. Key fragmentation processes for azo dyes often include:

Cleavage of the bonds adjacent to the azo group (C-N bonds), leading to ions corresponding to the substituted phenyl diazonium or phenyl radicals.

Cleavage of the azo bond itself, which can result in ions corresponding to the two different aromatic amine precursors.

Loss of small neutral molecules from the aromatic rings or substituent groups.

By piecing together the fragmentation pattern, analysts can confirm the connectivity of the atoms within the molecule, corroborating the structural information obtained from other spectroscopic methods. nist.gov

Electrochemical Methods for Redox Characterization and Sensing Applications

Electrochemical methods are powerful tools for characterizing the redox properties of molecules containing electroactive moieties, such as the azo group (-N=N-) present in o-Toluidine, 4-(p-tolylazo)-. While direct electrochemical studies on this specific compound are not extensively documented in publicly available literature, its structural features—an aromatic azo compound with amino and methyl substituents—allow for a detailed projection of its electrochemical behavior based on well-established principles for analogous compounds.

The primary electroactive center in o-Toluidine, 4-(p-tolylazo)- is the azo linkage. Aromatic azo compounds are known to undergo reduction at an electrode surface, typically in a multi-step process. The reduction of the azo group generally proceeds via two successive one-electron transfer steps. utexas.edu The first step involves the formation of a radical anion, which is a reversible process. The stability of this radical anion is influenced by the solvent and the molecular structure. The second one-electron transfer results in the formation of a dianion, which is often followed by an irreversible chemical reaction, such as protonation, leading to a hydrazo derivative. In some cases, this can be further reduced to form two amine molecules upon cleavage of the N-N bond.

The redox potential of the azo group is sensitive to the electronic effects of substituents on the aromatic rings. The presence of the electron-donating amino (-NH2) and methyl (-CH3) groups in o-Toluidine, 4-(p-tolylazo)- would be expected to increase the electron density on the azo bond, making it more difficult to reduce compared to unsubstituted azobenzene (B91143). This would result in a shift of the reduction potential to more negative values.

In addition to reduction, the amino group on the o-toluidine moiety can undergo oxidation at the electrode surface, although typically at higher positive potentials. This oxidation process can be complex and may lead to the formation of polymeric films on the electrode surface, a phenomenon observed with many aromatic amines.

The distinct electrochemical signature of the azo group makes o-Toluidine, 4-(p-tolylazo)- a candidate for the development of electrochemical sensors. Such sensors could be based on voltammetric techniques where the current generated from the reduction or oxidation of the compound is proportional to its concentration. biointerfaceresearch.com The sensitivity and selectivity of these sensors can be enhanced by modifying the electrode surface with various nanomaterials or polymers that can preconcentrate the analyte or catalyze its electrochemical reaction. While specific sensors for o-Toluidine, 4-(p-tolylazo)- have not been reported, the principles of electrochemical sensing for other aromatic and azo compounds are well-established and could be adapted for its detection. mdpi.comnih.govrsc.org

Table 1: Representative Electrochemical Properties of Structurally Similar Azo Compounds

| Compound | Technique | Electrode | Key Findings | Reference |

| Azobenzene | Cyclic Voltammetry | Hanging Mercury Drop Electrode | Two one-electron reduction steps; the first is reversible, and the second is followed by an irreversible chemical reaction. | utexas.edu |

| Acid Orange 7 | Cyclic Voltammetry | Glassy Carbon Electrode | Oxidation peak current is linearly proportional to concentration, with a detection limit of 6.6 µM. | researchgate.net |

| Aminoazobenzene Derivatives | Cyclic Voltammetry | Not specified | The presence of amino groups influences the redox potentials of the azo moiety. | mdpi.com |

| Food Azo Dyes | Voltammetry | Modified Carbon Paste Electrodes | Modified electrodes enhance the sensitivity and selectivity of detection. | biointerfaceresearch.com |

Disclaimer: The data in this table is for structurally related compounds and is intended to be representative of the expected electrochemical behavior of o-Toluidine, 4-(p-tolylazo)-. Specific values for the target compound may vary.

Hyphenated Techniques for Comprehensive Analysis of Complex Mixtures

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of complex mixtures containing compounds like o-Toluidine, 4-(p-tolylazo)-. longdom.orgasdlib.org These techniques provide both qualitative and quantitative information with high sensitivity and selectivity. The most relevant hyphenated techniques for the analysis of this compound would be Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. restek.com While o-Toluidine, 4-(p-tolylazo)- itself may have limited volatility, GC-MS is highly relevant in the context of analyzing for the presence of banned azo dyes in consumer products. sepscience.comnih.gov Regulations often require testing for the cleavage products of azo dyes, which are aromatic amines. shimadzu.com In a typical analytical workflow, a sample matrix (e.g., a textile extract) would be subjected to a reductive cleavage procedure, which would break the azo bond of o-Toluidine, 4-(p-tolylazo)- to yield o-toluidine and p-toluidine. These resulting aromatic amines are amenable to GC-MS analysis, often after a derivatization step to improve their volatility and chromatographic behavior. The mass spectrometer provides definitive identification based on the mass spectrum of the analyte, and quantification can be achieved with high precision.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is arguably the most suitable technique for the direct analysis of o-Toluidine, 4-(p-tolylazo)- in complex mixtures. lcms.czwaters.com It is ideal for non-volatile and thermally labile compounds, and it can handle a wide range of sample matrices. A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system would be used to separate o-Toluidine, 4-(p-tolylazo)- from other components in the mixture based on its polarity. The separation of isomers is a critical aspect of this analysis, and LC methods can be optimized to achieve this. lcms.cz

Following chromatographic separation, the analyte is introduced into the mass spectrometer. An electrospray ionization (ESI) source would typically be used to generate ions of the intact molecule. Tandem mass spectrometry (MS/MS) is particularly valuable for this application. shimadzu.com In an MS/MS experiment, the molecular ion of o-Toluidine, 4-(p-tolylazo)- is selected in the first mass analyzer, fragmented through collision-induced dissociation, and the resulting fragment ions are analyzed in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for the detection and quantification of the target compound at very low levels, even in the presence of co-eluting interferences. laborindo.com

Table 2: Representative Analytical Parameters for the Analysis of Azo Dyes and Related Aromatic Amines by Hyphenated Techniques

| Analyte Class | Technique | Column | Key Parameters | Application | Reference |

| Aromatic Amines | GC-MS | Mid-polarity capillary column (e.g., Rxi-35Sil MS) | Splitless injection, temperature programming, electron ionization (EI), selected ion monitoring (SIM) | Analysis of reductive cleavage products of azo dyes in textiles. | restek.com |

| Azo Dyes | LC-MS/MS | C18 reversed-phase column | Gradient elution with acetonitrile/water, electrospray ionization (ESI), multiple reaction monitoring (MRM) | Quantification of illegal dyes in spices. | waters.com |

| Aromatic Amines | LC-MS/MS | C18 reversed-phase column | Isocratic or gradient elution, ESI, MRM | Determination of banned amines in textiles. | shimadzu.com |

| Aromatic Amines | GC-MS/MS | Mid-polarity capillary column | Temperature programming, EI, MRM | Quantification of banned amines in consumer goods. | shimadzu.com |

Disclaimer: The parameters in this table are representative for the analysis of similar compounds and would require optimization for the specific analysis of o-Toluidine, 4-(p-tolylazo)-.

Environmental Dynamics and Remediation Technologies for O Toluidine, 4 P Tolylazo

Environmental Occurrence and Distribution Studies

The compound o-Toluidine (B26562), 4-(p-tolylazo)-, also known as C.I. Solvent Yellow 3, is a synthetic monoazo dye. Its environmental presence is primarily linked to industrial activities. While widespread environmental monitoring data for this specific compound is limited, studies on closely related azo dyes, such as C.I. Disperse Yellow 3, provide significant insight into its likely occurrence and distribution.

The primary route of entry into the environment for these dyes is through the discharge of untreated or inadequately treated wastewater from industries that manufacture or use them. These include textile and carpet dyeing facilities, as well as plastics and fibers manufacturing plants. bepls.com For instance, C.I. Disperse Yellow 3 has been specifically identified in wastewater from carpet dyeing plants in the United States and has been detected in both wastewater and mud samples in river basins receiving industrial effluents. nih.gov

Once released into aquatic environments, the fate of o-Toluidine, 4-(p-tolylazo)- is governed by its chemical properties. Azo dyes can be classified as environmentally hazardous substances, often exhibiting high toxicity to aquatic life with long-lasting effects. ripublication.com Due to their chemical stability and low biodegradability, they can persist in the environment. The low water solubility of disperse and solvent dyes means they are likely to adsorb onto sediments and suspended solids in water bodies, leading to their accumulation in benthic zones. nih.gov This partitioning behavior can lead to contaminated sediments becoming a long-term secondary source of pollution.

Safety and handling guidelines emphasize the need for stringent environmental precautions, such as preventing the substance from entering drains, surface water, and groundwater, which underscores its potential for environmental contamination if not properly managed. ripublication.comijert.org

Photocatalytic Degradation for Environmental Abatement

Photocatalytic degradation, a subset of Advanced Oxidation Processes (AOPs), offers a promising technology for the complete mineralization of recalcitrant organic pollutants like o-Toluidine, 4-(p-tolylazo)- into less harmful substances such as CO2, water, and mineral acids. This process relies on the generation of highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents.

Semiconductor Photocatalysis (e.g., TiO2, ZnO)

Semiconductor photocatalysis utilizes materials like titanium dioxide (TiO2) and zinc oxide (ZnO) to generate electron-hole pairs upon irradiation with light of sufficient energy (typically UV light). These charge carriers initiate the redox reactions that produce hydroxyl radicals.

Titanium Dioxide (TiO2): TiO2 is a widely studied photocatalyst due to its high efficiency, chemical stability, low cost, and non-toxicity. When TiO2 particles are illuminated, electrons are excited to the conduction band, leaving positive "holes" in the valence band. These holes can directly oxidize the dye molecules adsorbed on the catalyst surface or react with water to form •OH radicals. Studies on aminoazobenzene dyes have shown that degradation via the UV/TiO2 system is highly effective, though its efficiency can be pH-dependent. nih.gov The process leads to the destruction of the chromophore and eventual mineralization of the aromatic intermediates. nih.gov

Zinc Oxide (ZnO): ZnO is another effective photocatalyst with a wide bandgap similar to TiO2. It is considered a suitable alternative and has been successfully used for the degradation of various dyes. Research on the degradation of yellow azo dyes using ZnO-based materials has demonstrated significant removal efficiencies. For example, a study on the photocatalytic degradation of Direct Yellow 50 using ZnO/polyorthoethylaniline nanocomposites under sunlight achieved a maximum degradation of 68.8% after 110 minutes. mdpi.com The efficiency of ZnO can be further enhanced by impregnation with noble metals like silver (Ag), which helps in reducing electron-hole recombination, thereby increasing the quantum yield of the photocatalytic process. sciencepubco.comnih.gov

Factors influencing the efficiency of semiconductor photocatalysis include catalyst dosage, initial dye concentration, pH of the solution, and the presence of other substances in the water.

Advanced Oxidation Processes (AOPs)

Beyond semiconductor photocatalysis, other AOPs are effective in degrading azo dyes. These methods also rely on the generation of highly reactive radicals.

UV/H2O2 Process: This process involves the photolysis of hydrogen peroxide (H2O2) by UV radiation to generate hydroxyl radicals. It is a homogeneous photocatalytic process that can effectively decolorize and degrade azo dyes. Studies on the degradation of the aminoazobenzene dye Acid Orange 52 showed that hydroxyl radicals are the main oxidative agent, leading to the breakdown of the dye structure. nih.gov The rate of degradation is influenced by the concentration of H2O2 and the pH of the solution.

Fenton and Photo-Fenton Processes: The Fenton process uses a mixture of H2O2 and ferrous ions (Fe2+) to produce hydroxyl radicals. The reaction rate can be significantly accelerated by exposure to UV or visible light (photo-Fenton). The Fenton process has been shown to achieve complete decolorization of various industrial dyes. nih.gov For instance, the degradation of Tartrazine, an azo dye, was significantly enhanced by the Fenton process, with efficiency dependent on the concentrations of Fe2+ and H2O2, and an optimal acidic pH. nih.gov

Persulfate (S2O8^2−) Based AOPs: Activation of persulfate by heat, UV light, or transition metals generates the sulfate radical (SO4•−), a strong oxidant with a redox potential higher than the hydroxyl radical. researchgate.net UV-activated persulfate systems have demonstrated high degradation rates for various organic contaminants and are gaining interest for the treatment of dye-containing wastewater.

The table below summarizes findings from studies on the degradation of various yellow azo dyes using different AOPs.

| Dye Studied | Technology | Catalyst / Oxidant | Key Findings |

| Direct Yellow 50 | Sunlight Photocatalysis | ZnO/POEANI | 68.8% degradation achieved in 110 minutes. mdpi.com |

| Fast Yellow AB | Sonophotocatalysis | Ag-impregnated ZnO | Degradation increased from 32.5% to 88.9% with the addition of 7 mmol of H2O2. sciencepubco.comnih.gov |

| Acid Orange 52 | UV Photocatalysis | TiO2 | Degradation is pH-dependent; leads to mineralization into aliphatic acids and inorganic salts. nih.gov |

| Tartrazine | Fenton Process | Fe2+ / H2O2 | Complete decolorization achieved in 15 minutes at pH 3. nih.gov |

Biological Remediation Strategies

Biological remediation utilizes the metabolic potential of microorganisms and plants to degrade or transform hazardous compounds into less toxic substances. This approach is considered cost-effective and environmentally friendly for treating azo dye contamination.

Anaerobic and Aerobic Biodegradation in Wastewater Treatment

A sequential anaerobic-aerobic treatment process is widely recognized as the most effective biological strategy for the complete degradation of azo dyes. ijert.org

Anaerobic Stage: In the absence of oxygen, various anaerobic and facultative anaerobic bacteria can cleave the azo bond (-N=N-), which is the chromophore of the dye molecule. This reductive cleavage results in the decolorization of the wastewater and the formation of aromatic amines, which are often colorless but can be more toxic and recalcitrant than the parent dye. Azoreductase enzymes produced by these microorganisms are responsible for catalyzing this crucial first step.

Aerobic Stage: The aromatic amines produced during the anaerobic phase are generally resistant to further degradation under anaerobic conditions. However, they can be effectively mineralized by different microbial communities in a subsequent aerobic stage. Aerobic microorganisms utilize these amines as a source of carbon and energy, breaking them down into simpler, non-toxic compounds like carbon dioxide, water, and ammonia.

Studies using immobilized mixed microbial cultures in sequential anaerobic-aerobic bioreactors have demonstrated complete decolorization of reactive yellow dyes and significant removal of chemical oxygen demand (COD), with efficiencies reaching up to 100%. researchgate.net The use of biocarriers like polyvinyl alcohol (PVA) and sodium alginate can enhance the efficiency of the process by protecting the microbial consortia and increasing biomass concentration. researchgate.net

| Treatment Stage | Process | Key Outcome | Reported Efficiency |

| Anaerobic | Reductive cleavage of the azo bond by azoreductase enzymes. | Decolorization of wastewater; formation of aromatic amines. | Up to 100% decolorization of Reactive Yellow dye. researchgate.net |

| Aerobic | Oxidative degradation of aromatic amines by aerobic bacteria. | Mineralization of toxic intermediates into CO2, H2O, and biomass. | COD removal up to 100% for certain dyes and concentrations. researchgate.net |

Bioremediation in Contaminated Soils

Soil contamination with azo dyes from industrial spills or sludge disposal poses a significant environmental risk. Bioremediation strategies for contaminated soils aim to stimulate indigenous microbial populations or introduce specialized microorganisms to degrade the pollutants.

Microbial Degradation: Soils contaminated with textile effluents often harbor native bacteria and fungi capable of degrading azo dyes. Species from the genus Bacillus are frequently isolated from such sites and have shown significant dye decolorization capabilities under aerobic conditions. ripublication.comijert.org For instance, a Bacillus sp. isolated from a dye-contaminated site demonstrated the ability to decolorize Acid Orange 7 by 99% within 48 hours. ripublication.com Fungal isolates, such as Aspergillus niger and Phanerochaete chrysosporium, are also effective due to their production of potent extracellular enzymes like laccases and peroxidases. nih.gov Using co-cultures or consortia of different microbial strains can enhance degradation efficiency, as the metabolic products of one strain can be utilized by another. nih.govresearchgate.net

Composting: Composting is a bioremediation technique where contaminated soil is mixed with organic materials (e.g., manure, straw, wood chips) to create an environment conducive to microbial activity. The diverse microbial community in the compost, combined with elevated temperatures during the thermophilic phase, can effectively degrade a wide range of organic pollutants, including dyes. nih.govresearchgate.net Compost enhances bioremediation by providing nutrients, improving soil structure, and introducing a rich source of xenobiotic-degrading microorganisms. researchgate.net

Phytoremediation: This strategy uses plants to remove, degrade, or contain environmental contaminants. Certain plants can absorb azo dyes from the soil through their root systems. researchgate.net Once inside the plant, enzymes such as laccases, peroxidases, and tyrosinases can break down the dye molecules. nih.gov Studies have shown that plants like Glandularia pulchella (Moss Verbena) can effectively decolorize and detoxify textile effluents, reducing their chemical oxygen demand (COD) and biological oxygen demand (BOD). nih.gov The non-toxic nature of the resulting metabolites has been confirmed through phytotoxicity tests, indicating that phytoremediation is a viable green technology for restoring dye-contaminated soils. nih.gov

Assessment of Environmental Transformation Products

The environmental fate of o-toluidine, 4-(p-tolylazo)- is of concern due to the potential formation of hazardous transformation products. Azo dyes are generally resistant to biodegradation under aerobic conditions due to their complex chemical structures. mdpi.comfrontiersin.org However, under anaerobic conditions, the azo bond (-N=N-) can be cleaved, leading to the formation of aromatic amines, which may be more toxic and carcinogenic than the parent dye. austinpublishinggroup.commdpi.com

For o-toluidine, 4-(p-tolylazo)-, the reductive cleavage of the azo bond would be expected to yield o-toluidine and p-toluidine (B81030). The environmental transformation of these resulting aromatic amines is a critical area of study. Research on the anaerobic degradation of p-toluidine by the sulfate-reducing bacterium Desulfobacula toluolica has shown that it can be cometabolically transformed. nih.govresearchgate.net The proposed degradation pathway involves the carboxylation of the methyl group of p-toluidine to form p-aminophenylacetic acid, which is then further transformed into phenylacetic acid as a dead-end product. nih.govresearchgate.net

The table below outlines the potential environmental transformation products of o-toluidine, 4-(p-tolylazo)- based on known degradation pathways of its constituent amines.

Table 2: Potential Environmental Transformation Products of o-Toluidine, 4-(p-tolylazo)-

| Parent Compound | Initial Transformation | Resulting Products | Further Transformation Products (from p-toluidine) |

|---|---|---|---|

| o-Toluidine, 4-(p-tolylazo)- | Reductive cleavage of the azo bond | o-Toluidine and p-Toluidine | p-Aminophenylacetic acid, Phenylacetic acid |

It is important to note that the complete mineralization of azo dyes often requires a combination of anaerobic and aerobic treatment processes. frontiersin.org The initial anaerobic stage is crucial for breaking the azo linkage, while a subsequent aerobic stage is necessary for the degradation of the resulting aromatic amines. austinpublishinggroup.com

Exploration of Advanced Applications of O Toluidine, 4 P Tolylazo Derivatives in Material Science and Chemical Research

Applications as pH Indicators and Chemical Sensors

o-Toluidine (B26562), 4-(p-tolylazo)- functions as an acid-base indicator, exhibiting a distinct color change in highly acidic environments. Research and chemical data confirm its utility for pH determination within a narrow, acidic range. The color transition occurs between pH 1.4 and 2.8. heubach.comscispace.com In this range, the indicator changes from orange to yellow upon an increase in pH. scispace.com

The molecule's response to strong acids is also pronounced. In concentrated sulfuric acid, it appears brown, shifting to a red-orange solution upon dilution. heubach.com When exposed to concentrated nitric acid, it forms a red-brown solution. heubach.com This behavior in concentrated acids underscores its role as a reagent for qualitative chemical tests. Its function as an indicator is rooted in the protonation and deprotonation of the azo and amino groups, which alters the electronic conjugation of the molecule and, consequently, its absorption spectrum in the visible range.

Table 1: pH Indicator Properties of o-Toluidine, 4-(p-tolylazo)-

| Property | Value | Reference |

|---|---|---|

| pH Range | 1.4 - 2.8 | heubach.comscispace.com |

| Color Change | Orange (acidic) to Yellow (basic) | scispace.com |

| pKa | 3.01 ± 0.10 (Predicted) | heubach.com |

| Color in Conc. H₂SO₄ | Brown | heubach.com |

| Color in Conc. HNO₃ | Red-brown | heubach.com |

Integration into Polymeric Materials and Composites for Optical Applications

No specific research findings on the integration of o-Toluidine, 4-(p-tolylazo)- as a dopant or guest molecule in polymeric materials or composites for optical applications were identified in the reviewed literature. Studies in this field tend to focus on other azo dyes with specific functionalities tailored for applications like nonlinear optics or optical data storage.

Role in Dye-Sensitized Solar Cells and Photovoltaic Systems

There is no available research in the reviewed literature that documents the use or performance of o-Toluidine, 4-(p-tolylazo)- as a sensitizer (B1316253) in dye-sensitized solar cells (DSSCs) or other photovoltaic systems. The essential requirements for DSSC sensitizers, such as strong panchromatic absorption and effective anchoring groups (e.g., carboxylic acid) for binding to semiconductor surfaces, have not been reported for this specific compound.

Advanced Staining Reagents in Non-Clinical Research

Beyond its general use for coloring oils, fats, and waxes, o-Toluidine, 4-(p-tolylazo)- serves as a specialized staining reagent in several non-clinical, histochemical, and biochemical research applications. cncolorchem.comscirp.org Under the name Fast Garnet GBC base, it is utilized as a chromogenic substrate or visualizing agent in various enzyme activity assays.

Its documented applications include:

Enzyme Histochemistry : It is a key reagent in procedures for demonstrating the activity of enzymes like acid phosphatase (specifically, tartrate-resistant acid phosphatase or TRAP), tryptase, and chymase. cncolorchem.comworlddyevariety.com In these methods, the dye acts as a coupler that reacts with the product of the enzymatic reaction (e.g., naphthol released from a substrate) to form a colored precipitate at the site of enzyme activity.

Gel Staining : It has been employed as a gel stain for detecting esterolytic activity following electrophoretic separation. cncolorchem.com

Biochemical Assays : The compound has been used as a stain in the papain activity inhibition assay. cncolorchem.com

These applications are valuable in research for visualizing and localizing specific enzyme activities within tissue sections or gels, aiding in cellular identification and functional studies.

Table 2: Applications of o-Toluidine, 4-(p-tolylazo)- as a Staining Reagent

| Application Area | Specific Use | Reference |

|---|---|---|

| Enzyme Histochemistry | Demonstration of Acid Phosphatase (TRAP) activity | worlddyevariety.com |

| Staining for tryptase and chymase activity in mast cells | cncolorchem.com | |

| Biochemical Analysis | Gel staining for esterolytic activity | cncolorchem.com |

| Stain in papain activity inhibition assays | cncolorchem.com | |

| General Laboratory | Coloring oils, fats, and waxes | cncolorchem.comscirp.org |

Development of Photochromic and Thermochromic Materials

While specific studies detailing the photochromic or thermochromic properties of o-Toluidine, 4-(p-tolylazo)- are not prevalent, the fundamental chemistry of its azobenzene (B91143) core strongly suggests its potential for such applications. Azobenzene and its derivatives are the archetypal photochromic molecules, known for their ability to undergo reversible isomerization between two forms, trans and cis, upon exposure to light. researchgate.netlongdom.org